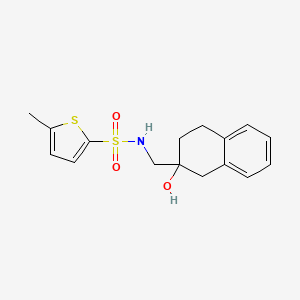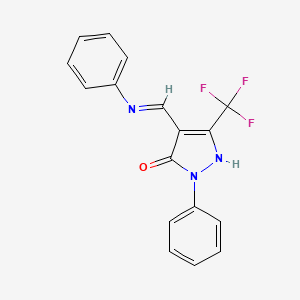![molecular formula C19H22FN5O2S B2401437 1-((2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)(4-フルオロフェニル)メチル)ピペリジン-4-カルボキサミド CAS No. 887219-12-7](/img/structure/B2401437.png)
1-((2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)(4-フルオロフェニル)メチル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule with a molecular formula of C19H22FN5O2S . It has an average mass of 403.474 Da and a mono-isotopic mass of 403.147827 Da . The molecule contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The molecule also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites on the molecule. The 1,2,4-triazole ring is known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The presence of the 1,2,4-triazole ring and the thiazole ring, along with other functional groups, contribute to its properties. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .
科学的研究の応用
抗がん活性
トリアゾール誘導体は、強力な抗がん活性を示すことが報告されています . この化合物の構造中のトリアゾール環の存在は、その抗がん特性に貢献する可能性があります。
抗菌活性
トリアゾールおよびチアゾール誘導体は、その抗菌特性で知られています . これらの両方の骨格を持つこの化合物は、新しいクラスの抗菌剤の開発に使用できる可能性があります。
抗炎症および鎮痛活性
チアゾールは、抗炎症および鎮痛作用を持つことが報告されています . この化合物のチアゾール環は、これらの特性に貢献する可能性があります。
抗酸化活性
トリアゾール誘導体は、抗酸化活性を持つことが判明しています . この化合物は、そのトリアゾール骨格により、抗酸化特性を示す可能性があります。
抗ウイルス活性
トリアゾール誘導体は、抗ウイルス特性を持つことが報告されています . この化合物は、抗ウイルス薬の開発に使用できる可能性があります。
酵素阻害
トリアゾロチアジアジン誘導体は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼ、アロマターゼなどのさまざまな酵素を阻害することが報告されています . この化合物は、そのトリアゾール骨格により、同様の酵素阻害特性を示す可能性があります。
作用機序
Target of Action
Thiazoles and triazoles, the core structures in “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide”, are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . These compounds often interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The interaction between these compounds and their targets often involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the function of the target proteins .
Biochemical Pathways
Thiazole and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For example, they can influence the metabolism of carbohydrates, the synthesis of neurotransmitters, and the function of the nervous system .
Result of Action
The molecular and cellular effects of thiazole and triazole derivatives can include antimicrobial, antiviral, anti-inflammatory, and antitumor effects, among others .
Action Environment
The action, efficacy, and stability of thiazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
特性
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUDYMXRWCRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)



